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Spiro[3.5]nonan-1-one

Cat. No.: B1296620
CAS No.: 29800-45-1
M. Wt: 138.21 g/mol
InChI Key: VSVWEBBNJPKUNO-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-1-one is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by a unique spirocyclic structure featuring two fused rings—cyclohexane and cyclobutane—connected through a single carbon atom shared by both rings, with a ketone group on the three-carbon bridge . This distinct architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structure is a key scaffold in developing novel active molecules; for instance, spirocyclic frameworks similar to this are investigated as modulators of the NMDA receptor, a target with implications for treating central nervous system disorders such as depression, schizophrenia, and neurodegenerative diseases . With a boiling point of approximately 208°C at 751 Torr and a topological polar surface area of 17.1 Ų , it offers specific physicochemical properties useful for drug discovery. Researchers can identify the compound using the canonical SMILES string C1CCC2(CC1)CCC2=O . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B1296620 Spiro[3.5]nonan-1-one CAS No. 29800-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9(8)5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWEBBNJPKUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339574
Record name Spiro[3.5]nonan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29800-45-1
Record name Spiro[3.5]nonan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29800-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro 3.5 Nonan 1 One and Its Derivatives

Classical Approaches to Spiro[3.5]nonane Skeletons

Cyclization Strategies for Spirocyclic Framework Formation

The formation of the spiro[3.5]nonane skeleton can be achieved through intramolecular cyclization reactions, where a linear precursor is induced to form the bicyclic ring system. A prominent strategy in this regard is the intramolecular aldol (B89426) condensation. libretexts.orgyoutube.com In this approach, a dicarbonyl compound, suitably functionalized to possess both the enolate donor and the electrophilic acceptor within the same molecule, can undergo ring closure. libretexts.org For the synthesis of a spiro[3.5]nonan-1-one precursor, a carefully designed keto-aldehyde or diketone would be required to favor the formation of the four-membered ring. The regioselectivity of the cyclization is a critical factor, as the formation of five- and six-membered rings is often thermodynamically preferred due to lower ring strain. libretexts.org

Another cyclization approach involves the Dieckmann condensation, which is an intramolecular reaction between two esters of a dicarboxylic acid to form a β-keto ester. While typically used for five- and six-membered rings, modifications of this reaction could potentially be employed for the construction of the spiro[3.5]nonane system. Additionally, other cyclization methods, such as those mediated by transition metals, have been utilized for the synthesis of various spirocyclic frameworks and could be adapted for the synthesis of this compound. nih.gov

Pinacol-like Rearrangements in Spiro[3.5]nonane Synthesis

Pinacol (B44631) and semi-pinacol rearrangements represent a powerful class of reactions for ring expansion, which can be harnessed for the synthesis of this compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Tiffeneau-Demjanov rearrangement, a variation of the Demjanov rearrangement, is particularly relevant. wikipedia.orgwikipedia.orgsynarchive.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. wikipedia.orgsynarchive.com In the context of this compound synthesis, a suitably substituted 1-(aminomethyl)cyclobutanol (B574032) derivative could undergo ring expansion of the cyclobutane (B1203170) ring to a cyclopentanone (B42830), or a 1-(aminomethyl)cyclopentanol (B1282178) could expand to a cyclohexanone (B45756), depending on the desired substitution pattern on the final spirocyclic ketone. The Tiffeneau-Demjanov rearrangement is often advantageous due to its predictability in ring enlargement. wikipedia.org

The general pinacol rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, can also be applied. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A key consideration in this reaction is the migratory aptitude of the groups attached to the diol, which will dictate the final product. For the synthesis of this compound, a vicinal diol precursor with the appropriate substitution pattern on a spiro[3.4]octane or a related bicyclic system would be required.

A specific example of a pinacol-type rearrangement leading to a spiro[3.3]heptan-1-one involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid to afford the spiro[3.3]heptan-1-one. nih.govnih.gov A similar strategy could potentially be adapted for the synthesis of the spiro[3.5]nonane system.

Cyclopropanation and Rearrangement Routes to this compound

The synthesis of this compound can also be approached through the formation and subsequent rearrangement of spiro-cyclopropane intermediates. mdpi.comresearchgate.netjlu.edu.cnnih.gov This strategy typically involves the cyclopropanation of a suitable olefinic precursor, followed by a ring-opening or rearrangement of the cyclopropane (B1198618) ring to generate the desired four-membered ring of the this compound system.

One such method is the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide is used to convert a carbonyl group into a corresponding epoxide or, in the case of an α,β-unsaturated carbonyl, a cyclopropane. mdpi.com For instance, an appropriately substituted cyclohexylidene derivative could be subjected to cyclopropanation to yield a spiro[2.5]octane system. Subsequent rearrangement of this spiro-cyclopropane, potentially under thermal or acidic conditions, could lead to the formation of the this compound skeleton. The regioselectivity of the ring-opening of the cyclopropane is a crucial factor in determining the final product. researchgate.net

Condensation Reactions in Spiro[3.5]nonane Derivatization

Condensation reactions are pivotal for the derivatization of the this compound core, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. wikipedia.orgrsc.orgresearchgate.net The Knoevenagel condensation, a modification of the aldol condensation, is a particularly useful tool in this regard. wikipedia.orgrsc.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group of this compound, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

The active hydrogen compound in a Knoevenagel condensation typically has the form Z-CH₂-Z or Z-CHR-Z, where Z is an electron-withdrawing group such as a nitrile, ester, or nitro group. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. By varying the nature of the active hydrogen compound, a wide array of derivatives of this compound can be synthesized. For example, reaction with malononitrile (B47326) would introduce a dicyanomethylene group, while reaction with ethyl cyanoacetate (B8463686) would introduce a cyanocarboethoxymethylene group. These derivatized products can then serve as versatile intermediates for further synthetic transformations.

Table 1: Examples of Knoevenagel Condensation Partners for this compound

Active Hydrogen CompoundElectron-Withdrawing Groups (Z)Potential Product Moiety
Malononitrile-CN, -CNDicyanomethylene
Ethyl cyanoacetate-CN, -COOEtCyanocarboethoxymethylene
Nitromethane-NO₂Nitromethylene
Diethyl malonate-COOEt, -COOEtDicarboethoxymethylene

Advanced Synthetic Transformations for this compound Derivatization

Cycloaddition Reactions (e.g., [2+2] and [1+5] Cycloadditions)

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of complex spirocyclic systems, including derivatives of this compound. rsc.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition: The [2+2] cycloaddition reaction, often photochemically induced, can be employed to construct four-membered rings. In the context of this compound derivatization, a suitable enone derivative of this compound could undergo a [2+2] cycloaddition with an alkene to form a new spiro-fused cyclobutane ring. The regioselectivity and stereoselectivity of these reactions are key considerations.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a versatile method for the formation of six-membered rings. While not directly applicable to the formation of the spiro[3.5]nonane core itself, it can be used to construct complex derivatives. For example, a diene-containing derivative of this compound could react with a dienophile to form a new fused six-membered ring.

1,3-Dipolar Cycloaddition: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered heterocyclic ring. researchgate.net Nitrile oxides, for instance, can react with an alkene derivative of this compound to generate spiro-isoxazoline derivatives. nih.gov This approach allows for the introduction of heteroatoms into the spirocyclic framework, which can be valuable for modulating the biological activity of the molecule.

[1+4] and [1+5] Cycloadditions: While less common than [4+2] cycloadditions, other cycloaddition pathways can also be envisioned. For instance, the reaction of group 13 diyls with 1,2-diketones has been shown to proceed via a [1+4]-cycloaddition to form 5-metalla-spiro[4.5]heterodecenes. mdpi.com Analogous strategies could potentially be explored for the synthesis of spiro[3.5]nonane derivatives.

Table 2: Overview of Cycloaddition Strategies for this compound Derivatization

Cycloaddition TypeReactant 1 (from this compound)Reactant 2Product Ring System
[2+2] CycloadditionEnone derivativeAlkeneSpiro-fused cyclobutane
[4+2] CycloadditionDiene derivativeDienophileFused cyclohexene
1,3-Dipolar CycloadditionAlkene derivative1,3-Dipole (e.g., nitrile oxide)Spiro-fused five-membered heterocycle

Homologation Strategies in Spiro[3.5]nonane Synthesis

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, represents a key strategy for constructing the spiro[3.5]nonane framework from smaller ring precursors. These methods often involve ring expansion of a spiro[3.4]octane system or the annulation of a cyclobutanone (B123998) ring onto a pre-existing cyclohexane (B81311) derivative.

One common approach involves the use of diazomethane (B1218177) or related reagents in a Tiffeneau–Demjanov-type rearrangement. For instance, the treatment of a hydroxymethyl-substituted spiro[3.4]octane precursor with a nitrous acid source can induce a ring expansion to furnish the spiro[3.5]nonane skeleton. Another strategy employs the Wittig reaction or its variants to introduce an exocyclic double bond on a cyclohexanone, which can then undergo a [2+2] cycloaddition with ketene (B1206846) or a ketene equivalent to form the cyclobutanone ring of the this compound system. A general strategy for the synthesis of heptopyranosides using Wittig olefination and proline-catalyzed α-aminoxylation for one-carbon elongation demonstrates a similar principle of carbon chain extension that can be conceptually adapted to carbocyclic systems. nih.gov

Regioselective and Stereoselective Introduction of Functional Groups

The ability to introduce functional groups at specific positions (regioselectivity) and with defined three-dimensional orientations (stereoselectivity) is crucial for the synthesis of complex molecules based on the this compound scaffold. masterorganicchemistry.comstudy.com The rigid, strained nature of the spirocyclic system often dictates the stereochemical outcome of reactions.

Regioselectivity: Functionalization of this compound is typically directed to the α-positions of the ketone or to the cyclohexane ring. α-Alkylation, for example, can be controlled by the careful choice of base and reaction conditions to selectively functionalize one side of the carbonyl group. Reactions on the cyclohexane ring can be influenced by existing substituents, which direct incoming groups to specific positions due to steric and electronic effects. A reaction is considered regioselective when one direction of bond formation or breaking is favored over other possibilities. durgapurgovtcollege.ac.in

Stereoselectivity: The stereochemical outcome of reactions is a critical consideration in spirocycle synthesis. study.com For instance, the reduction of the ketone in this compound to the corresponding alcohol can proceed with high diastereoselectivity, where the hydride reagent attacks from the less sterically hindered face of the molecule. This preference leads to the formation of one diastereomer in excess. Similarly, in cycloaddition reactions used to form the spiro framework, the approach of the reagents is often governed by steric hindrance, leading to a specific stereoisomer. researchgate.net Enzymatic reactions are also known for their high degree of regioselectivity and stereoselectivity, offering a powerful tool for the selective functionalization of complex molecules. mdpi.com

Catalytic and Asymmetric Synthetic Approaches to this compound Systems

Catalysis offers efficient and selective routes to this compound and its derivatives, with asymmetric catalysis providing access to enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science. rsc.orgsoton.ac.uk

Transition Metal-Catalyzed Reactions (e.g., Ruthenium Catalysis)

Transition metals like palladium, rhodium, gold, and ruthenium are powerful catalysts for constructing spirocyclic systems. iupac.orgnih.gov These catalysts can facilitate a wide range of transformations, including cycloisomerizations, cycloadditions, and C-H activation/functionalization reactions. For example, a ruthenium-catalyzed intramolecular [2+2] cycloaddition of a tethered enone could be a viable strategy for constructing the cyclobutane ring of the spiro[3.5]nonane system. Transition metal catalysis provides a means to achieve high levels of selectivity under mild reaction conditions. iupac.org The combination of organocatalysis with transition metal catalysis has emerged as a particularly powerful strategy for synthesizing optically pure spiro heterocyclic molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Spirocycle Synthesis

Catalyst Type Reaction Type Substrate Example Product Type Ref.
Palladium(0) Intramolecular Enyne Cyclization Acyclic enyne with a cyclohexyl group Bicyclic system precursor to spirocycles iupac.org
Gold(I) Cycloisomerization Alkynyl ketones Fused and spiro-ketals researchgate.netyoutube.com
Rhodium(II) Migratory Cycloisomerization Propargyl sulfides Densely functionalized furans nih.gov

Enantioselective Synthesis and Chiral Induction in Spiro[3.5]nonane Chemistry

The synthesis of a single enantiomer of a chiral spiro[3.5]nonane derivative is a significant challenge that is often addressed using asymmetric catalysis. rsc.orgsoton.ac.uk This involves the use of a chiral catalyst—be it a transition metal complex with a chiral ligand or an organocatalyst—to control the stereochemical outcome of the reaction. For instance, an enantioselective intramolecular aldol condensation could be used to form the this compound core with high enantiomeric excess (ee). Chiral induction can also be achieved by using a chiral auxiliary, a group that is temporarily attached to the substrate to direct the stereochemistry of a reaction and is subsequently removed. The development of new asymmetric methodologies has been significantly advanced by the advent of organocatalysis. rsc.orgsoton.ac.uk

Organocatalysis in Spiro[3.5]nonane Derivatization

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. researchgate.net Chiral amines, phosphoric acids, thioureas, and squaramides are common classes of organocatalysts used to synthesize chiral spiro compounds. nih.govresearchgate.net These catalysts can activate substrates through the formation of iminium ions, enolates, or through hydrogen bonding interactions. For the derivatization of this compound, an organocatalyst could be used to facilitate an enantioselective Michael addition to an α,β-unsaturated derivative, thereby creating a new stereocenter with high fidelity. Organocatalysis has been successfully applied to the synthesis of complex spiro-fused heterocyclic compounds. nih.govrsc.org

Photochemical and Electrochemical Methods in Spiro[3.5]nonane Synthesis

Photochemical and electrochemical methods offer unique, sustainable, and powerful alternatives to traditional thermal reactions for the synthesis of complex molecular architectures like this compound. cardiff.ac.uknih.gov

Photochemical Synthesis: Photochemistry utilizes light to promote chemical reactions, often enabling transformations that are difficult or impossible to achieve through other means. nih.gov A key photochemical reaction for the synthesis of the this compound core is the intramolecular [2+2] photocycloaddition. In this approach, a cyclohexanone derivative bearing an appropriate alkene tether can be irradiated with UV light to induce the formation of the cyclobutane ring, directly yielding the spiro[3.5]nonane skeleton. The merger of photochemistry and electrochemistry is also emerging as a novel strategy in organic synthesis. cardiff.ac.uk

Electrochemical Synthesis: Electrochemistry uses electrical current to drive chemical reactions. Anodic oxidation can be used to generate reactive intermediates, such as radical cations, which can then undergo cyclization reactions. For instance, the electrochemical oxidation of a suitably substituted phenol (B47542) derivative could lead to a dearomatized spirocyclic intermediate that can be further transformed into a spiro[3.5]nonane derivative. Electrochemical methods can offer high functional group tolerance and avoid the use of harsh chemical oxidants or reductants. nih.gov Recent research has demonstrated the synthesis of spiro dihydrofuran derivatives via a pseudo multi-component electrochemical process. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₁₄O
Diazomethane CH₂N₂
Nitrous acid HNO₂
Ketene C₂H₂O

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of spiroketones, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.orgsekisuidiagnostics.com This approach, also known as sustainable chemistry, is applied across all stages of a chemical product's life cycle, from design to disposal, to lessen its impact on human health and the environment. jetir.orgsekisuidiagnostics.com

Key green chemistry principles relevant to the synthesis of spirocyclic compounds include:

Waste Prevention: The primary goal is to design synthetic routes that prevent the formation of waste, rather than treating it after it has been created. nih.govnih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of all starting materials into the final product, minimizing byproducts. nih.gov

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. nih.gov

Safer Solvents and Auxiliaries: Efforts are made to eliminate or replace hazardous solvents with safer alternatives. jetir.orgnih.gov The use of auxiliary substances should be avoided where possible. jetir.org

Design for Energy Efficiency: Synthetic methods are ideally conducted at ambient temperature and pressure to reduce energy requirements and their associated environmental and economic impacts. jetir.orgnih.gov

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled, which reduces waste. nih.gov

A notable advancement in the sustainable synthesis of spiroketones is the development of telescoped flow processes. rsc.orgresearchgate.net This innovative technique combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a single, continuous process. rsc.org This approach eliminates the need for laborious intermediate separation and purification steps, significantly reducing solvent use and waste. rsc.orgresearchgate.net For instance, a telescoped flow process for a chiral spiroketone intermediate utilized a single catalyst with reduced loading, leading to substantial cost savings and a lower process mass intensity (PMI). rsc.org

One industrial example of applying green chemistry to the manufacture of a spiroketone building block for oncology research demonstrated remarkable sustainability improvements over the original batch procedure. boehringer-ingelheim.com By redesigning the synthesis to be shorter and more efficient, significant reductions in waste and resource consumption were achieved. boehringer-ingelheim.com

Table 1: Sustainability Improvements in Spiroketone Manufacturing boehringer-ingelheim.com
MetricReduction AchievedAdditional Benefits
Overall Waste98%99% decrease in cost
Water Use76%
Organic Solvents99%
Carbon Footprint95%
Production TimeDecreased from 52 to 8 weeksImproved chemical yield nearly five-fold

These examples underscore the "triple win" scenario that green chemistry offers: faster processes, less waste generation, and reduced costs. boehringer-ingelheim.com

Industrial Synthesis Pathways for Spiro[3.5]nonane Analogues

The industrial synthesis of spiro[3.5]nonane analogues is often driven by their application as key building blocks in the pharmaceutical industry. boehringer-ingelheim.comnih.gov While specific, large-scale synthesis routes for this compound are not extensively detailed in publicly available literature, the pathways developed for structurally similar, commercially important spirocycles provide insight into the methodologies amenable to industrial production.

Industrial syntheses prioritize cost-effectiveness, scalability, safety, and environmental friendliness. nih.gov For example, the production of spirocyclic drugs often involves routes that have been optimized to avoid toxic reagents and minimize complex purification steps. An environmentally friendly route for the drug irbesartan (B333), which contains a spirocycle, was developed to avoid the use of a toxic tin reagent, making the process suitable for plant-scale production. nih.gov

The synthesis of various approved drugs containing spirocycles illustrates common industrial strategies:

Multi-component Reactions: The synthesis of irbesartan has been approached using a three-component, microwave-promoted cyclodehydrative reaction, demonstrating an efficient convergence of building blocks. mdpi.com

Ketalization and Cyclization: The industrial synthesis of Guanadrel involves the ketalization of cyclohexanone, followed by alkylation and subsequent transformations to build the spiro framework. mdpi.com

Strategic Carbonylation and Cyclization: The first industrial synthesis of spironolactone, a complex steroidal spirocycle, began from an ethynyl (B1212043) steroid building block. The route involved key steps of carbonylation, hydrogenation to form a side chain, and then acid-catalyzed cyclization to create the spirocyclic lactone ring. nih.govmdpi.com

A significant challenge in moving from laboratory-scale synthesis to industrial production is process efficiency. boehringer-ingelheim.com An innovative manufacturing process for a spiroketone intermediate, which is not commercially available, transformed a lengthy and costly procedure into a highly efficient one. The original process took a year to produce ten kilograms at a very high cost per kilogram. The improved process, however, could produce 1,000 kilograms in just eight weeks with a 99% cost reduction, showcasing a successful transition to an industrial-scale pathway. boehringer-ingelheim.com

Table 2: Comparison of Industrial Synthesis Features for Spirocyclic Compounds
Spirocyclic CompoundKey Synthetic StrategyNoteworthy Industrial FeatureReference
Irbesartan AnalogueThree-component cyclodehydrationAvoidance of toxic tin reagents, making it amenable to plant-scale production. nih.gov
GuanadrelKetalization of cyclohexanone followed by alkylationUtilizes common starting materials in a straightforward sequence patented for industrial use. mdpi.com
SpironolactoneCarbonylation of an alkyne followed by hydrogenation and lactonizationA multi-step synthesis developed for a complex steroidal drug, demonstrating the feasibility of intricate industrial routes. mdpi.com
Generic Spiroketone IntermediateRedesigned, shorter synthesis routeAchieved a five-fold increase in chemical yield and a 99% cost reduction, enabling large-scale production. boehringer-ingelheim.com

These examples highlight that industrial pathways to spiro[3.5]nonane analogues likely involve robust, high-yield reactions that can be safely and economically scaled up. The focus remains on process optimization to reduce steps, avoid hazardous materials, and ensure high throughput. boehringer-ingelheim.comnih.gov

Mechanistic Organic Chemistry of Spiro 3.5 Nonan 1 One Transformations

Elucidation of Reaction Mechanisms in Spiro[3.5]nonan-1-one Syntheses

The construction of the spiro[3.5]nonane framework can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. Key among these are cycloaddition and annulation reactions that form one of the constituent rings in the presence of the other.

One prevalent mechanistic approach is the [2+2] cycloaddition of a cyclohexylidene-containing species with a ketene (B1206846) or ketene equivalent. For instance, the reaction of cyclohexylidenecyclohexane (B110181) with dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine, proceeds through a concerted [π2s + π2a] cycloaddition mechanism. The ketene approaches the alkene perpendicularly, with the electrophilic carbonyl carbon of the ketene adding to one of the alkene carbons while the other ketene carbon adds to the second alkene carbon. This concerted pathway is stereospecific and establishes the spirocyclic core.

Alternatively, Robinson annulation-type mechanisms provide another route. This involves the Michael addition of an enolate, such as that derived from cyclohexanone (B45756), to an α,β-unsaturated cyclobutanone (B123998) derivative. This is followed by an intramolecular aldol (B89426) condensation, which, after dehydration, would yield a spiro[3.5]dec-7-en-1-one system. The mechanism involves sequential nucleophilic attack, proton transfer, and elimination steps, with the regioselectivity of the initial Michael attack being a critical determinant of the final product structure.

Multicomponent domino reactions have also been developed for the synthesis of complex spiro systems. mdpi.com These reactions often proceed through a cascade of events, such as a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. mdpi.com The mechanism is orchestrated by the careful choice of substrates and catalysts, allowing for the efficient construction of the spiro[3.5]nonane skeleton in a single pot.

Synthetic Method Key Mechanistic Steps Reaction Type
[2+2] CycloadditionConcerted [π2s + π2a] addition of a ketene to a cyclohexylidene alkene.Pericyclic Reaction
Robinson Annulation1. Michael addition of a cyclohexanone enolate to a cyclobutene-1-one. 2. Intramolecular aldol condensation. 3. Dehydration.Annulation
Domino Reaction1. Knoevenagel condensation. 2. Michael addition. 3. Intramolecular cyclization.Multicomponent Reaction

Intramolecular Reaction Pathways and Their Influence on Spiro[3.5]nonane Formation

Intramolecular reactions are particularly powerful in forming the rigid, strained architecture of spiro[3.5]nonane systems. The spatial proximity of reactive functional groups within a single molecule facilitates cyclization events that would be entropically disfavored in an intermolecular context.

A classic example is the intramolecular aldol condensation. rsc.org A 1,4-dicarbonyl compound, where one carbonyl is part of a cyclohexane (B81311) precursor and the other is at the end of a three-carbon chain attached to the eventual spiro center, can undergo base-catalyzed cyclization. Deprotonation alpha to one carbonyl group generates an enolate, which then attacks the other carbonyl carbon. This intramolecular nucleophilic attack forms the four-membered cyclobutane (B1203170) ring, yielding a hydroxyl-substituted this compound. The stereochemical outcome of this cyclization is often influenced by the conformational preferences of the transition state, which seeks to minimize steric interactions. rsc.org

Photochemical [2+2] cycloadditions also represent a key intramolecular pathway. An appropriately substituted cyclohexanone bearing an alkene tether can undergo intramolecular cyclization upon photochemical excitation. This reaction proceeds through an excited state triplet diradical intermediate, where sequential bond formation leads to the cyclobutane ring.

The Thorpe-Ziegler reaction provides another pathway, involving the intramolecular cyclization of a dinitrile. Treatment of a cyclohexane substituted at one position with both a nitrile and a cyanopropyl group with a strong base leads to deprotonation between the nitrile groups. The resulting carbanion attacks the pendant nitrile, forming a cyclic imine after workup, which can then be hydrolyzed to the corresponding this compound.

Ring Opening and Ring Expansion Reaction Mechanisms in Spiro[3.5]nonane Systems

The significant ring strain of the cyclobutane moiety in spiro[3.5]nonane systems (approximately 26 kcal/mol) is a powerful driving force for ring-opening and ring-expansion reactions. nih.gov These transformations are typically initiated by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the strained ring.

Ring expansion, particularly of the cyclobutane ring, often proceeds through a pinacol-type rearrangement mechanism. chemistrysteps.comwikipedia.org For example, treatment of 1-(1-hydroxycyclohexyl)cyclobutanol with acid would lead to protonation of one hydroxyl group and its departure as water, forming a carbocation. A subsequent 1,2-alkyl shift, involving the migration of one of the C-C bonds of the cyclobutane ring to the carbocationic center, results in the expansion of the cyclobutane to a cyclopentanone (B42830) ring, fused to the original cyclohexane ring. This process is driven by both the relief of cyclobutane ring strain and the formation of a more stable carbocation intermediate during the rearrangement. chemistrysteps.com

Acid-catalyzed ring-opening of the ketone itself can occur under certain conditions. Protonation of the carbonyl oxygen of this compound can be followed by cleavage of one of the adjacent C-C bonds of the cyclobutane ring. This generates a stabilized acylium ion and a primary carbocation, which can be trapped by a nucleophile. The regioselectivity of this cleavage is influenced by the substitution pattern on the cyclobutane ring.

Reaction Type Initiating Step Key Mechanistic Feature Driving Force
Ring ExpansionFormation of a carbocation adjacent to the cyclobutane ring.1,2-Alkyl shift (Pinacol-type rearrangement). wikipedia.orgRelief of ring strain, formation of a more stable carbocation.
Ring OpeningProtonation of the carbonyl oxygen.Cleavage of a C-C bond in the cyclobutane ring.Formation of a stabilized acylium ion intermediate.

Nucleophilic and Electrophilic Attack Mechanisms on the this compound Core

The reactivity of the this compound core is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the α-carbons upon deprotonation.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is sp2-hybridized and electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. youtube.com The mechanism of nucleophilic addition follows a well-established pattern: the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and pushing electrons onto the oxygen atom. youtube.com This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the corresponding alcohol. The trajectory of the nucleophilic attack (Bürgi-Dunitz angle) is influenced by the steric bulk of the adjacent spirocyclic system.

Reactions involving Enolates: The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile, with electron density distributed between the α-carbon and the oxygen atom. The enolate can then react with various electrophiles. For example, alkylation occurs via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks an alkyl halide, forming a new C-C bond. The regioselectivity of enolate formation (i.e., on the cyclobutane vs. the cyclohexane side) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Electrophilic Attack: While less common for the core itself, electrophilic attack is central to the reactions of the corresponding enol or enolate intermediates. lumenlearning.com For instance, halogenation under acidic conditions proceeds through the enol form. The C=C double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br2). lumenlearning.comlasalle.edu This forms a new C-Br bond and a resonance-stabilized oxocarbenium ion, which is then deprotonated to regenerate the carbonyl group, yielding the α-halogenated ketone.

Stereochemical Control and Regioselectivity in this compound Reactions

Controlling stereochemistry and regioselectivity is paramount in the synthesis and functionalization of spirocyclic systems. The rigid, three-dimensional nature of the this compound scaffold provides a unique steric environment that can be exploited to direct the outcome of reactions.

Stereochemical Control: The facial selectivity of nucleophilic attack on the carbonyl carbon is dictated by the steric hindrance imposed by the two rings. The nucleophile will preferentially approach from the less hindered face of the molecule. For example, in the reduction of this compound with a hydride reagent like sodium borohydride, the hydride will attack the carbonyl from the face opposite the more sterically demanding part of the cyclohexane ring, leading to a diastereomeric excess of one alcohol product. The use of chiral catalysts or reagents can further enhance this selectivity, enabling enantioselective transformations. researchgate.netresearchgate.net

Regioselectivity: Regioselectivity is a key consideration in reactions involving enolate intermediates. The formation of a thermodynamic versus a kinetic enolate can lead to different products. The kinetic enolate is formed faster by deprotonating the less sterically hindered α-proton (on the C2 position of the cyclobutane ring). In contrast, the more stable, more substituted thermodynamic enolate (on the C5 position of the cyclohexane ring) is favored under equilibrating conditions. Subsequent reaction of these distinct enolates with an electrophile will yield different constitutional isomers.

Factor Influence on Reaction Outcome Example
Steric Hindrance Directs the facial selectivity of nucleophilic attack on the carbonyl group.Reduction of the ketone with NaBH4 preferentially forms the alcohol isomer resulting from attack on the less hindered face.
Kinetic vs. Thermodynamic Control Determines the regioselectivity of enolate formation and subsequent alkylation.Use of a bulky, non-equilibrating base (e.g., LDA at low temp) favors the kinetic enolate at C2.
Catalysis Organocatalysts or transition-metal catalysts can create a chiral environment, controlling stereoselectivity. researchgate.netmdpi.comAsymmetric hydrogenation using a chiral catalyst can produce one enantiomer of the corresponding alcohol in high excess.

Kinetic Isotope Effects and Catalysis in Spiro[3.5]nonane Reactions

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. princeton.edulibretexts.org In reactions involving this compound, a primary KIE would be observed if a C-H bond at a reacting center is broken in the rate-determining step. For example, in the base-catalyzed enolate formation, replacing an α-proton with deuterium (B1214612) (C-D) would result in a slower reaction rate (a kH/kD > 1). libretexts.org The magnitude of this primary KIE can provide insight into the transition state geometry of the proton transfer step. princeton.edu A secondary KIE might be observed if an isotopic substitution occurs at a position not directly involved in bond breaking but whose hybridization changes during the rate-determining step, for instance, at the carbonyl carbon during nucleophilic addition. nih.gov

Catalysis: Catalysis is instrumental in controlling the reactivity and selectivity of transformations involving this compound.

Acid/Base Catalysis: Simple acid or base catalysis is fundamental. Acids activate the carbonyl group for nucleophilic attack by protonating the oxygen, while bases facilitate the formation of nucleophilic enolates. youtube.com

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to achieve high levels of enantioselectivity in reactions like aldol or Michael additions involving the this compound enolate. The catalyst forms a transient chiral enamine or iminium ion intermediate, which directs the stereochemical course of the reaction.

Metal Catalysis: Transition metal catalysts are employed in a variety of reactions. For example, palladium-catalyzed cross-coupling reactions could be used to functionalize an enolate or enol triflate derivative of this compound. Chiral rhodium or ruthenium complexes are effective for asymmetric hydrogenation of the ketone to the corresponding alcohol. researchgate.net

Structural Characterization and Stereochemical Analysis of Spiro 3.5 Nonan 1 One

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the molecule, it is possible to deduce its atomic composition, bonding patterns, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

¹H NMR Spectroscopy would be expected to show a complex pattern of signals for the methylene (B1212753) protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings. The chemical shifts and coupling constants of these protons would be influenced by their diastereotopic relationships and the conformational rigidity of the spirocyclic system. Protons adjacent to the carbonyl group in the cyclobutane ring would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy provides information on the number and types of carbon atoms in a molecule. For Spiro[3.5]nonan-1-one, one would anticipate a signal for the carbonyl carbon in the downfield region (typically around 200-220 ppm). The spiro carbon, being a quaternary carbon, would likely exhibit a characteristic chemical shift. The remaining methylene carbons of the two rings would appear at higher field strengths.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is crucial for determining the spatial proximity of protons. For this compound, NOESY experiments would be instrumental in establishing the through-space correlations between protons on the cyclobutane and cyclohexane rings, thereby providing insights into the molecule's preferred conformation and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) Note: This table is illustrative as specific experimental data for the parent compound was not found. The predictions are based on general principles of NMR spectroscopy.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~210
C2, C42.5 - 3.045 - 55
C31.8 - 2.220 - 30
C5 (Spiro)-40 - 50
C6, C101.4 - 1.825 - 35
C7, C91.4 - 1.825 - 35
C81.4 - 1.820 - 30

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound.

The most characteristic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. spectrabase.com This absorption is typically strong and sharp, appearing in the region of 1750-1785 cm⁻¹ for a strained cyclobutanone (B123998) ring. The strain of the four-membered ring causes the C=O stretching frequency to be higher than that observed in acyclic or larger-ring ketones. In addition to the carbonyl peak, the spectrum would display C-H stretching vibrations for the sp³-hybridized carbons of the rings, typically in the range of 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of C-C stretching and C-H bending vibrations, which are unique to the molecule.

While a specific peak list for this compound is not detailed in the available literature, data for the related compound spiro[3.5]nonan-1-ol shows the absence of a strong carbonyl peak and the presence of a broad O-H stretching band, which is consistent with the alcohol functional group. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Note: The frequencies are approximate and based on typical values for the functional groups present.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C=O StretchCarbonyl (in cyclobutanone)1750 - 1785Strong, Sharp
C-H StretchMethylene (sp³)2850 - 3000Medium to Strong
C-H BendMethylene1440 - 1480Medium
C-C StretchAlkaneFingerprint RegionMedium to Weak

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 138.21 g/mol . spectrabase.com The fragmentation of the molecular ion would be expected to occur through characteristic pathways for cyclic ketones. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway for ketones. In this compound, this could lead to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments, resulting in fragment ions at lower m/z values. The fragmentation pattern can provide valuable clues about the structure of the spirocyclic system.

Table 3: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
Exact Mass138.1045 g/mol

Data sourced from SpectraBase. spectrabase.com

X-ray Crystallography for Absolute Structure Determination of this compound Derivatives

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms in a crystalline solid. While there is no specific X-ray crystal structure reported for this compound in the reviewed literature, the technique has been successfully applied to determine the absolute structure of various spirocyclic compounds and their derivatives. rsc.org

For a derivative of this compound that forms suitable crystals, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the connectivity of the atoms and reveal the conformation of the cyclobutane and cyclohexane rings. Furthermore, for chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Stereochemical Assignment and Conformational Studies

The spirocyclic nature of this compound introduces interesting stereochemical and conformational considerations. The spiro center itself is a stereocenter if the substitution pattern on the rings allows for enantiomerism.

In substituted derivatives of this compound, the presence of multiple stereocenters can lead to the formation of diastereomers. The relative amounts of these diastereomers, or the diastereomeric ratio, can often be determined by spectroscopic methods such as ¹H NMR, where distinct signals may be observed for each diastereomer.

The separation of diastereomers is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). nih.gov Due to their different physical properties, diastereomers often exhibit different affinities for the stationary phase, allowing for their separation. The development of efficient separation methods is crucial for obtaining diastereomerically pure compounds for further studies. While specific separation protocols for this compound diastereomers are not detailed, the principles of chromatographic separation are broadly applicable to this class of compounds.

Absolute Configuration Determination Methodologies (e.g., Modified Mosher Method)

The Modified Mosher Method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. This method involves the esterification of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomers, the absolute stereochemistry of the original alcohol can be elucidated.

A comprehensive literature search did not yield any studies where the Modified Mosher Method has been specifically applied to Spiro[3.5]nonan-1-ol (the reduction product of this compound) to determine its absolute configuration. Such an analysis would require the synthesis of both enantiomers of Spiro[3.5]nonan-1-ol, their subsequent reaction with (R)- and (S)-MTPA chloride, and a detailed comparison of their 1H NMR spectra. Without this primary research, a data table of chemical shift differences cannot be compiled.

Conformational Analysis via Coupling Constants and Dihedral Angles

The three-dimensional conformation of cyclic molecules like this compound is crucial for understanding their reactivity and physical properties. NMR spectroscopy is a primary tool for this analysis, particularly through the measurement of vicinal proton-proton coupling constants (3JHH). The magnitude of these coupling constants is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation. By measuring the 3JHH values from the 1H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the preferred conformation of the molecule in solution.

Detailed conformational analysis of this compound, including the experimental determination of its coupling constants and the subsequent calculation of dihedral angles, has not been reported in the available literature. To perform such an analysis, high-resolution NMR spectroscopy would be necessary to resolve the signals of the cyclohexane and cyclobutane ring protons and accurately measure their coupling constants. This data would then be used in conjunction with computational modeling to determine the most stable conformation(s) of the molecule. In the absence of such a study, a data table correlating coupling constants to dihedral angles for this compound cannot be provided.

Computational and Theoretical Studies of Spiro 3.5 Nonan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For a molecule like Spiro[3.5]nonan-1-one, such calculations would typically be used to determine key electronic properties.

These studies would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental in predicting a molecule's reactivity towards nucleophiles and electrophiles. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

Furthermore, quantum chemical methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, an ESP map would highlight the electron-rich region around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, and electron-deficient regions, likely around the carbonyl carbon, which would be prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis could also be performed to understand hyperconjugative interactions and charge delocalization within the spirocyclic framework. However, specific values for these properties for this compound are not present in the current body of scientific literature.

Molecular Modeling and Conformational Analysis of this compound Systems

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of flexible molecules. The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring via a single carbon atom, presents an interesting case for conformational analysis.

A systematic conformational search would identify the various possible chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the puckering of the cyclobutane ring. By calculating the relative energies of these conformers, the most stable, low-energy conformations could be identified. This information is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules or biological targets.

Molecular dynamics simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents. These simulations would track the atomic movements over time, revealing the flexibility of the ring systems and the accessible conformational states at different temperatures. Unfortunately, no such specific conformational analysis or molecular dynamics studies have been published for this compound.

In Silico Predictions for Chemical Transformation and Stability

In silico methods are widely used to predict the stability and potential chemical transformations of compounds. For this compound, computational tools could be employed to predict its thermodynamic stability, often in terms of its heat of formation.

Furthermore, computational models can predict various physicochemical properties that are crucial for understanding a compound's behavior, such as its lipophilicity (logP), aqueous solubility, and potential for metabolic degradation. These predictions are valuable in fields like drug discovery and materials science. For instance, predicting the sites of metabolism could indicate which positions on the molecule are most likely to be hydroxylated by cytochrome P450 enzymes.

Predictive models for chemical reactivity could also identify potential pathways for degradation or transformation under different conditions. This could include predictions of its susceptibility to oxidation, reduction, or hydrolysis. While these predictive tools are readily available, their application to and the resulting data for this compound have not been reported in the scientific literature.

Advanced Chemical Applications and Research Frontiers

Spiro[3.5]nonan-1-one as a Versatile Synthetic Building Block

The this compound scaffold is an important building block in organic synthesis, providing a rigid three-dimensional structure that is increasingly sought after in medicinal chemistry and materials science. spirochem.comlifechemicals.com Its structure, featuring a high proportion of sp3-hybridized carbons, allows for the exploration of three-dimensional chemical space, a significant advantage over traditional flat, aromatic scaffolds. nih.gov The dense and rigid nature of the spirocyclic core creates well-defined exit vectors, which means that substituents can be placed in precise spatial orientations, facilitating the systematic exploration of structure-activity relationships (SAR) in drug discovery. spirochem.com

Integration into Complex Natural Product Synthesis

Spirocycles are a common feature in a wide array of natural products, valued for their unique conformational properties that often contribute to their biological activity. nih.gov While the spiro[3.5]nonane skeleton is less common than other spirocyclic systems like spiroketals, it is nonetheless a key structural element in certain natural compounds. nih.govarkat-usa.org

One notable example is found in the cleroindicin family of compounds. Cleroindicin A, isolated from the fungus Clerodendrum japonicum, features a 1-oxaspiro[3.5]nonan-7-ol moiety as part of its structure. nih.gov The synthesis of these complex molecules often requires strategic incorporation of the spirocyclic core, leveraging its fixed conformation to guide subsequent stereoselective reactions. The total synthesis of such natural products is a significant challenge that drives the development of new synthetic methodologies. nih.govoapen.org

Below is a table highlighting a natural product derivative featuring the spiro[3.5]nonane system.

Natural Product DerivativeCore StructureSource
Cleroindicin A1-Oxaspiro[3.5]nonan-7-olClerodendrum japonicum (fungus) nih.gov

Design of Rigid Scaffolds for Chemical Probe Development

The development of chemical probes—small molecules used to study and manipulate biological systems—relies heavily on the design of molecular scaffolds that can present functional groups in a precise and predictable manner. nih.gov The rigidity of the this compound framework is a highly desirable characteristic for this purpose. spirochem.comresearchgate.net By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is minimized, which can lead to higher affinity and selectivity. spirochem.com

Spiro[3.5]nonane-based scaffolds serve as excellent starting points for creating libraries of compounds for biological screening. nih.gov Their well-defined three-dimensional structure allows for systematic modifications, enabling researchers to map the chemical space around a biological target effectively. spirochem.com This "scaffold-hopping" strategy, where known active scaffolds are replaced with novel, rigid ones like spiro[3.5]nonane, can lead to the discovery of new intellectual property and bioactive molecules with improved properties. spirochem.comresearchgate.net

Exploration of Spiro[3.5]nonane Frameworks in Materials Science and Optoelectronics

In materials science, the "spiro concept" involves linking two π-conjugated systems through a central sp3-hybridized carbon atom. acs.org This structural motif is crucial for creating amorphous molecular materials with high thermal stability and high glass transition temperatures (Tg), which are essential properties for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

The perpendicular arrangement of the two halves of a spiro molecule effectively disrupts intermolecular π-π stacking, which enhances solubility and promotes the formation of stable amorphous films. acs.org This disruption also helps to suppress the formation of excimers (excited-state dimers), which can be detrimental to the performance of fluorescent materials. acs.org While much of the research in this area has focused on larger systems like spirobifluorene, the underlying principles apply to the spiro[3.5]nonane framework as well. researchgate.netresearchgate.net Derivatives of spiro[3.5]nonane can be functionalized with chromophores to create novel materials for electronic applications, where the spiro core ensures morphological stability and favorable processing characteristics. acs.orguniv-rennes.fr

Role in Catalysis and Novel Reaction Development

This compound and its derivatives are not only targets of synthesis but can also play a role in the development of new catalytic reactions. The construction of the spiro[3.5]nonane core itself often requires innovative synthetic methods. For instance, catalytic enantioselective methods have been developed to produce chiral spirocyclic diketones, showcasing advances in organo-cation catalysis.

Furthermore, the synthesis of functionalized spirocycles often involves transition-metal catalysis or organocatalysis to control stereochemistry and achieve high yields. These synthetic advancements contribute to the broader field of organic chemistry by providing new tools for constructing complex quaternary carbon centers, which are prevalent in many biologically active molecules.

Emerging Research Areas in this compound Chemistry

The chemistry of this compound continues to evolve, with several research areas poised for future growth. A significant trend is the increasing emphasis on molecules with a high degree of three-dimensionality (high Fsp3 character) in drug discovery. Spirocycles are ideal candidates for this "escape from flatland," as they introduce conformational restraint and novel structural diversity.

Another emerging area is the use of spiro[3.5]nonane scaffolds in the development of fragment-based libraries for drug discovery. researchgate.net The compact and rigid nature of these fragments allows them to efficiently explore the binding pockets of proteins. As computational methods become more powerful, the rational design of spiro[3.5]nonane derivatives with tailored electronic and steric properties for specific applications in materials science and medicinal chemistry will likely accelerate. researchgate.net Furthermore, the incorporation of spiro[3.5]nonane motifs into DNA-encoded libraries (DELs) represents a frontier in hit identification, allowing for the screening of massive numbers of unique three-dimensional structures against a wide range of biological targets. spirochem.com

Q & A

Q. What are the established synthetic routes for Spiro[3.5]nonan-1-one, and what are their comparative advantages?

this compound is commonly synthesized via diazomethane-mediated ring expansion of cyclic ketones, with epoxide intermediates playing a critical role . Alternative methods include Lewis acid-catalyzed rearrangements. Key advantages of diazomethane routes include high stereochemical control, though side reactions (e.g., epoxide formation) require careful optimization of reaction conditions (temperature, catalyst loading) . A systematic comparison of yields, purity, and scalability across methods is essential for selecting the optimal route.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the spirocyclic structure, with distinct signals for carbonyl (C=O) and bridgehead protons. High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric impurities, as demonstrated in studies of structurally similar spiro compounds . Mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups. Cross-referencing with literature data (e.g., CAS 29800-45-1 ) ensures accuracy.

Q. What historical research gaps motivated recent studies on this compound?

Early studies focused on its unique spirocyclic architecture as a model for strained systems, but recent work addresses its underutilized potential in asymmetric catalysis and bioactive molecule synthesis. Gaps include limited mechanistic understanding of its reactivity under photochemical conditions and sparse data on its supramolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from variations in starting material purity, solvent effects, or incomplete epoxide intermediate characterization . To address this:

  • Conduct controlled replicate experiments with standardized reagents.
  • Use in-situ monitoring (e.g., FTIR, Raman) to track intermediate formation.
  • Apply multivariate statistical analysis (e.g., Design of Experiments) to isolate critical variables . Cross-validate findings with peer datasets and publish negative results to enhance reproducibility .

Q. What computational strategies are effective for probing the reaction mechanism of this compound formation?

Density functional theory (DFT) calculations can model transition states during diazomethane insertion and epoxide collapse . Focus on:

  • Comparing activation energies of competing pathways (e.g., spiro vs. linear byproducts).
  • Solvent effects via implicit/explicit solvation models.
  • Non-covalent interaction (NCI) analysis to assess steric strain in the spirocyclic product. Validate computational predictions with kinetic isotope effects (KIE) or substituent-tuning experiments .

Q. How does this compound’s conformational rigidity influence its utility in designing heterocyclic pharmaceuticals?

The spiro center imposes restricted rotation, enhancing binding selectivity to biological targets. Methodological approaches include:

  • X-ray crystallography to map bond angles and torsional strain.
  • Comparative structure-activity relationship (SAR) studies with flexible analogs.
  • Molecular dynamics simulations to assess protein-ligand binding entropy . Recent work highlights its role in kinase inhibitors, where rigidity improves metabolic stability .

Q. What protocols ensure ethical and rigorous data interpretation in studies involving this compound?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Pre-register experimental designs to minimize bias .
  • Use blinded data analysis for spectroscopic assignments.
  • Disclose conflicts of interest, particularly in industrial collaborations . Transparent reporting of raw data (e.g., NMR spectra, chromatograms) in supplementary materials is critical .

Methodological Frameworks

Q. How to design a hypothesis-driven study on this compound’s catalytic applications?

  • PICO Framework : Define Population (reaction type), Intervention (catalyst loading), Comparison (traditional catalysts), and Outcome (yield, enantiomeric excess) .
  • Literature Review : Systematically analyze patents and journals for under-explored substrates (e.g., sterically hindered ketones) .
  • Experimental Controls : Include negative controls (no catalyst) and positive controls (established catalysts) to isolate effects .

Q. What statistical methods are appropriate for analyzing this compound’s structure-property relationships?

  • Principal component analysis (PCA) to correlate spectral data with reactivity.
  • Bayesian regression for predictive modeling of synthetic yields.
  • Bootstrap resampling to quantify uncertainty in crystallographic parameters .

Tables for Quick Reference

Synthetic Method Yield Range Key Limitation Reference
Diazomethane ring expansion45–68%Epoxide side products
Lewis acid catalysis52–75%Scalability issues
Photochemical rearrangement30–50%Low stereoselectivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.